molecular formula C8H9FN2O B13001226 N-(5-Fluoro-3-methylpyridin-2-yl)acetamide

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide

Cat. No.: B13001226
M. Wt: 168.17 g/mol
InChI Key: FTDJPWLUTQRNJW-UHFFFAOYSA-N
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Description

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide typically involves the reaction of 5-fluoro-3-methylpyridin-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Fluoro-3-methylpyridin-2-amine+Acetic anhydrideThis compound+Acetic acid\text{5-Fluoro-3-methylpyridin-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 5-Fluoro-3-methylpyridin-2-amine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-3-methylpyridin-2-yl)acetamide
  • N-(5-Chloro-3-methylpyridin-2-yl)acetamide
  • N-(5-Iodo-3-methylpyridin-2-yl)acetamide

Uniqueness

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

N-(5-fluoro-3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H9FN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)

InChI Key

FTDJPWLUTQRNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C)F

Origin of Product

United States

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